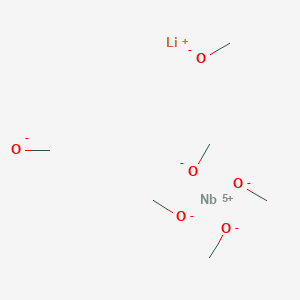

lithium;methanolate;niobium(5+)

Description

Overview of Mixed-Metal Alkoxides in Advanced Inorganic Chemistry

Mixed-metal alkoxides, also known as heterometallic alkoxides, are organometallic compounds containing two or more different metal atoms linked by bridging alkoxide groups (RO⁻). gelest.com These compounds are a crucial subclass of metal alkoxides, which are formed by the reaction of a metal with an alcohol. fiveable.me The general structure can be complex, often featuring polynuclear arrangements where the alkoxide ligands bridge between metal centers. wikipedia.org

The chemistry of mixed-metal alkoxides has gained significant attention due to their role as molecular precursors for the synthesis of complex oxide materials. google.com This approach, often part of a sol-gel process, allows for the creation of highly pure and homogeneous multi-component oxides at a molecular level. fiveable.megoogle.com The sol-gel process involves the hydrolysis and condensation of the metal alkoxides to form a "sol" (a colloidal suspension of solid particles in a liquid) which then evolves into a "gel" (a solid three-dimensional network). fiveable.me This method offers precise control over the final material's stoichiometry and microstructure, a distinct advantage over traditional solid-state reaction methods that often require high temperatures and can lead to inhomogeneous products. gelest.comresearchgate.net

The physical and chemical properties of mixed-metal alkoxides, such as their solubility in organic solvents and reactivity, can be tailored by varying the metals and the alkyl groups of the alkoxide ligands. gelest.comfiveable.me This tunability is a key factor in their utility for creating advanced materials with specific functionalities. fiveable.me

Significance of Lithium(I) Methanolate Niobium(V) as a Precursor in Material Science

Lithium niobium(V) methoxide (B1231860), with the chemical formula LiNb(OCH₃)₆, is a prime example of a mixed-metal alkoxide that serves as a vital precursor in materials science. scbt.com Its primary significance lies in its use for the synthesis of lithium niobate (LiNbO₃), a material with a wide range of important technological applications. nih.govthermofisher.com

Lithium niobate is a ferroelectric material prized for its exceptional electro-optical, piezoelectric, and nonlinear optical properties. These characteristics make it indispensable in a variety of devices, including optical modulators, surface acoustic wave (SAW) filters, and frequency converters. The synthesis of high-purity, crystalline lithium niobate is crucial for the performance of these devices.

The use of lithium niobium(V) methoxide as a precursor offers a low-temperature, solution-based route to producing lithium niobate nanoparticles and thin films. nih.govthermofisher.com This approach provides excellent control over the stoichiometry, crystallinity, and morphology of the final LiNbO₃ product. nih.gov Studies have shown that the choice of the lithium precursor, in this case, the methoxide, plays a critical role in determining the uniformity and size of the resulting nanoparticles. nih.gov For instance, solvothermal processes utilizing such precursors can yield nanoparticles with average diameters ranging from approximately 30 to 830 nanometers, depending on the specific reagents used. nih.gov

The general chemical properties of Lithium Niobium(V) Methoxide are summarized in the table below.

| Property | Value |

| Chemical Formula | LiNb(OCH₃)₆ |

| Molecular Weight | 286.05 g/mol scbt.com |

| Alternate Name | Lithium niobium(5+) methanolate (1:1:6) scbt.com |

| CAS Number | 21864-11-9 scbt.com |

The synthesis of lithium niobate from lithium niobium(V) methoxide typically involves hydrolysis, where the precursor reacts with water to form a gel, which is then heat-treated to yield the final crystalline oxide material. This method is a key part of the sol-gel process, which is widely employed for producing advanced ceramics and glasses. google.com The ability to produce high-quality lithium niobate at lower temperatures and with greater control makes lithium niobium(V) methoxide a compound of significant interest in the ongoing development of advanced electronic and photonic materials.

Structure

2D Structure

Properties

Molecular Formula |

C6H18LiNbO6 |

|---|---|

Molecular Weight |

286.1 g/mol |

IUPAC Name |

lithium;methanolate;niobium(5+) |

InChI |

InChI=1S/6CH3O.Li.Nb/c6*1-2;;/h6*1H3;;/q6*-1;+1;+5 |

InChI Key |

FIAVMHQTFKKNDK-UHFFFAOYSA-N |

Canonical SMILES |

[Li+].C[O-].C[O-].C[O-].C[O-].C[O-].C[O-].[Nb+5] |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Design for Lithium I Methanolate Niobium V

Solution-Based Synthesis Approaches

Solution-based methods offer versatile and cost-effective routes for the synthesis of lithium niobate materials, allowing for control over particle size, morphology, and composition at relatively low temperatures.

Sol-Gel Routes Utilizing Alkoxide Precursors

The sol-gel process is a widely used wet-chemical technique for fabricating metal oxides from molecular precursors. wikipedia.org In this method, metal alkoxides undergo hydrolysis and polycondensation reactions to form a colloidal solution (sol), which then evolves into a gel-like network. wikipedia.org For the synthesis of lithium niobate, this typically involves the use of a lithium alkoxide and a niobium alkoxide.

The process begins with the hydrolysis of the alkoxide precursors, such as lithium methoxide (B1231860) (LiOCH₃) and niobium(V) methoxide (Nb(OCH₃)₅), or more commonly, their ethoxide or other alkoxide counterparts due to precursor stability and reactivity. researchgate.net A significant advantage of the sol-gel method is the ability to achieve homogeneous mixing of the lithium and niobium precursors at a molecular level, which is crucial for forming the desired LiNbO₃ phase at lower temperatures.

The hydrolysis and condensation rates are critical parameters that influence the structure of the resulting gel and the final material. These rates can be controlled by adjusting factors such as the water-to-alkoxide ratio, the type of solvent, the pH (through the use of acid or base catalysts), and the reaction temperature. For instance, using alkoxides derived from 2-methoxyethanol can lead to more stable precursor solutions that are less sensitive to hydrolysis compared to those derived from simpler alcohols like methanol (B129727) or ethanol. researchgate.net This increased stability is attributed to the bidentate nature of the 2-methoxyethoxide ligand, which spatially hinders the metal center from rapid hydrolysis. researchgate.net

After the gel is formed, a heat treatment (calcination) is typically required to remove residual organic compounds and crystallize the amorphous gel into the desired lithium niobate phase. sfu.ca

Hydrothermal and Solvothermal Methods for Controlled Nanostructure Formation

Hydrothermal and solvothermal methods are solution-based techniques carried out in a sealed vessel (autoclave) under elevated temperature and pressure. These methods are particularly effective for synthesizing crystalline nanomaterials directly from solution, often without the need for a post-synthesis calcination step. sfu.ca

In a typical solvothermal synthesis of lithium niobate, precursors like lithium hydroxide (B78521) (LiOH) and niobium(V) ethoxide (Nb(OC₂H₅)₅) are dissolved in an organic solvent, such as benzyl (B1604629) alcohol. sfu.ca The reaction mixture is then heated in an autoclave, where the increased temperature and pressure facilitate the dissolution of precursors and the crystallization of LiNbO₃ nanostructures. sfu.ca The choice of solvent is critical; for example, using methanol as a solvent in a solvothermal process has been shown to promote the formation of the LiNbO₃ phase with only minor contributions from other phases like Li₃NbO₄. aip.org

These methods offer excellent control over the size and morphology of the resulting nanoparticles by varying parameters such as reaction temperature, time, solvent type, and the use of surfactants. sfu.ca For example, non-aqueous solvothermal routes provide better control over hydrolysis rates compared to aqueous hydrothermal methods, which can be beneficial for regulating nucleation and growth processes. sfu.camdpi.com Research has demonstrated the synthesis of phase-pure, highly crystalline LiNbO₃ nanocrystals with sizes under 50 nm using a non-aqueous solvothermal process with a mixed lithium niobium ethoxide precursor. wikipedia.org

| Parameter | Influence on Nanostructure Formation |

| Temperature | Affects crystallinity and particle size. Higher temperatures generally lead to larger, more crystalline particles. |

| Reaction Time | Influences the completion of the reaction and the growth of crystals. |

| Solvent | The polarity and boiling point of the solvent affect precursor solubility and reaction kinetics. Different solvents can lead to different phases and morphologies. aip.org |

| Precursors | The type of lithium and niobium precursor can significantly impact the dimensions, crystallinity, and phase purity of the final product. sfu.canih.gov |

| Surfactants | Can be used to control particle size and prevent agglomeration. |

Precursor Composition and Stoichiometry Control in Multi-Component Systems

Precise control over the lithium-to-niobium ratio is essential for obtaining pure, stoichiometric lithium niobate, which exhibits optimal ferroelectric and optical properties. Deviations from the ideal 1:1 stoichiometry can lead to the formation of secondary phases, such as the lithium-deficient LiNb₃O₈ or the lithium-rich Li₃NbO₄, which can be detrimental to the material's performance. diva-portal.org

In solution-based methods, stoichiometry is controlled by the initial molar ratio of the lithium and niobium precursors. The choice of precursors themselves plays a significant role. For instance, a comparative study on various lithium precursors in a solvothermal synthesis showed that the anionic species associated with the lithium salt (e.g., ethoxide, hydroxide, chloride, nitrate) has a substantial effect on the uniformity, crystallinity, and phase purity of the resulting LiNbO₃ nanoparticles. sfu.canih.gov It was found that lithium ethoxide (LiOC₂H₅) and lithium hydroxide (LiOH·H₂O) were reliable precursors for preparing single-crystalline, phase-pure LiNbO₃. sfu.ca

The use of single-source precursors, where both lithium and niobium are present in the same molecule, such as the double alkoxide LiNb(OR)₆, is an effective strategy to ensure a 1:1 stoichiometric ratio at the molecular level. acs.orgresearchgate.net This approach can circumvent issues related to differential reactivity and solubility of individual precursors, leading to more homogeneous and phase-pure materials.

Vapor-Phase Deposition Techniques

Vapor-phase deposition techniques are crucial for producing high-quality, uniform thin films of lithium niobate, which are essential for integrated optics and other electronic devices.

Chemical Vapor Deposition (CVD) of Lithium-Niobium-Oxygen Thin Films

Chemical Vapor Deposition (CVD) is a process where a substrate is exposed to one or more volatile precursors, which react and/or decompose on the substrate surface to produce the desired thin film. A major challenge in the CVD of multi-component oxides like lithium niobate has been the lack of suitable volatile precursors, particularly for alkali metals like lithium. acs.org

Early attempts at MOCVD (Metalorganic CVD) of lithium niobate used separate precursors for lithium and niobium, such as a lithium β-diketonate [e.g., lithium dipivaloylmethanate, Li(DPM)] and a niobium alkoxide [e.g., niobium(V) ethoxide]. aip.orgresearchgate.net However, controlling the stoichiometry can be difficult due to differences in the volatility and decomposition behavior of the individual precursors.

To overcome this, single-source precursors have been developed. An organometallic compound formed by reacting equimolar amounts of niobium(V) ethoxide and lithium dipivaloylmethanate has been used as a single-source precursor in a spray MOCVD process. aip.org A more direct approach involves the use of a double alkoxide like lithium niobium ethoxide, LiNb(OC₂H₅)₆, which has been successfully employed for the MOCVD of epitaxial LiNbO₃ thin films. acs.orgresearchgate.net The use of such a single-source precursor simplifies the delivery of the metals in the correct stoichiometric ratio to the substrate. Other precursors used in CVD include lithium tert-butoxide [Li(OᵗBu)] and a modified niobium alkoxide, tetraethoxy dimethylamino ethoxy niobium [Nb(OEt)₄(dmae)]. kaust.edu.sa

| Precursor System | Deposition Temperature | Resulting Film Quality |

| Li(THD) and Nb(OMe)₅ | N/A | Amorphous, black films with high optical loss. acs.org |

| Li(DPM) and Nb(OEt)₅ (as a single-source adduct) | 590 °C | Epitaxial LiNbO₃ on sapphire. aip.org |

| LiNb(OEt)₆ | N/A | Epitaxial LiNbO₃ thin films. researchgate.net |

| Li(OᵗBu) and Nb(OEt)₄(dmae) | N/A | Highly oriented polycrystalline LiNbO₃ films. kaust.edu.sa |

Atomic Layer Deposition (ALD) Processes for Ultrathin Film Fabrication

Atomic Layer Deposition (ALD) is a vapor-phase technique that allows for the deposition of ultrathin films with atomic-level precision. The process is based on sequential, self-limiting surface reactions. For a binary oxide, this involves alternating pulses of a metal precursor and an oxygen source (like water), separated by purge steps. For a ternary oxide like LiNbO₃, the process is more complex, involving sequential sub-cycles for each metal.

The development of ALD processes for lithium-containing materials has been challenging. However, successful deposition of lithium niobium oxide thin films has been achieved using precursors such as lithium tert-butoxide (LiOᵗBu) and niobium ethoxide (Nb(OEt)₅), with water as the oxidant. nih.govrsc.org In this process, the film composition and lithium content can be controlled by adjusting the ratio of the lithium-to-niobium sub-cycles during the deposition process. rsc.org For example, at a deposition temperature of 235 °C, increasing the Li:Nb sub-cycle ratio leads to a higher incorporation of lithium into the film. nih.govrsc.org

Another precursor combination reported for the ALD of ferroelectric LiNbO₃ is lithium silylamide and niobium ethoxide, which provides good control over cation stoichiometry and results in films with low impurity levels. aip.orgacs.org The choice of substrate can guide the crystalline orientation of the ALD-grown films, with polycrystalline films forming on silicon and epitaxially oriented films on sapphire. acs.org

Factors Influencing Precursor Reactivity and Stability in Synthetic Pathways

The successful synthesis of complex materials such as lithium methanolate niobium(V) via alkoxide-based routes is critically dependent on the careful control of precursor reactivity and stability. The synthetic pathways, often involving sol-gel or solvothermal methods, are governed by a series of interconnected chemical reactions, including ligand exchange, hydrolysis, and condensation. The kinetics and thermodynamics of these reactions are highly sensitive to several experimental variables. Understanding and manipulating these factors are essential for controlling the purity, crystallinity, morphology, and stoichiometry of the final product. Key influencing factors include the chemical nature of the lithium and niobium precursors, the choice of solvent, reaction temperature, and the precise control of hydrolysis.

Influence of Lithium Precursor Selection

The choice of the lithium precursor has a profound effect on the formation of the final product, influencing nanoparticle uniformity, crystallinity, aggregation, and phase purity. nih.govsfu.ca Systematic studies comparing various lithium reagents in solvothermal processes for synthesizing lithium niobate (LiNbO₃) have demonstrated that the anion associated with the lithium cation plays a pivotal role. nih.gov These reactions are typically conducted while keeping other variables constant, such as the niobium precursor (e.g., niobium ethoxide), solvent, and temperature, to isolate the effect of the lithium source. nih.govsfu.ca

Precursors can be broadly categorized based on their anions: those with carbon-based anions (e.g., ethoxide, acetate) and those without (e.g., hydroxide, chloride, nitrate). Research indicates that the selection of the lithium precursor can cause the average diameter of the resulting nanoparticles to vary significantly, from approximately 30 to 830 nm. nih.gov For instance, syntheses employing lithium precursors with non-carbon-based anions like chloride (Cl⁻), bromide (Br⁻), hydroxide (OH⁻), and nitrate (B79036) (NO₃⁻) have been shown to yield LiNbO₃ nanoparticles with diameters below 100 nm. sfu.ca The precursor choice also dictates the phase purity of the final material. nih.gov The formation of polycrystalline products or secondary phases can be linked to lattice defects arising from the specific reaction pathways promoted by certain precursors. sfu.ca

Table 1: Effect of Lithium Precursor on Lithium Niobate Nanoparticle Synthesis

Explore the data below to see how different lithium precursors influence the characteristics of the resulting nanoparticles in a solvothermal synthesis with niobium ethoxide.

| Lithium Precursor | Anion Type | Average Nanoparticle Diameter | Resulting Phase Purity & Crystallinity | Reference |

| Lithium Hydroxide (LiOH) | Non-Carbon-Based | < 100 nm | Yields uniform, crystalline LiNbO₃ nanoparticles. | nih.govsfu.ca |

| Lithium Chloride (LiCl) | Non-Carbon-Based | < 100 nm | Produces LiNbO₃ nanoparticles. | sfu.ca |

| Lithium Acetate (Li(OOC₂H₃)) | Carbon-Based | Variable, can be larger | Can result in polycrystalline products due to potential lattice defects. | sfu.ca |

| Lithium Carbonate (Li₂CO₃) | Carbon-Based | Variable, can be larger | May lead to polycrystalline products and aggregation. | sfu.ca |

| Lithium Ethoxide (LiOC₂H₅) | Carbon-Based | Variable | Used in sol-gel routes, reactivity depends on solvent and hydrolysis control. | nih.gov |

| Lithium Nitrate (LiNO₃) | Non-Carbon-Based | < 100 nm | Can be used to form LiNbO₃ gels that crystallize upon calcination. acs.org | sfu.caacs.org |

Role of the Niobium Alkoxide Structure

The structure of the niobium(V) alkoxide precursor, particularly the steric bulk of the alkoxide ligands, is a critical factor in controlling reactivity. Niobium(V) ethoxide (Nb(OEt)₅) is a common precursor, but its high reactivity can lead to uncontrolled and rapid hydrolysis and condensation reactions. To moderate this reactivity, sterically more demanding ligands can be introduced through alcoholysis exchange. acs.orgkaust.edu.sa

Replacing smaller ligands like ethoxide with bulkier groups (e.g., neopentoxide) results in niobium alkoxide complexes that are less susceptible to nucleophilic attack by water, thereby slowing the rate of hydrolysis. acs.org This modification allows for more controlled growth of the inorganic network. The use of multidentate ligands, such as tris(hydroxymethyl)ethane, can further modify the precursor by reducing the number of terminal alkoxide groups available for reaction, which also helps to stabilize the precursor in solution. acs.orgkaust.edu.sa The general reactivity of metal alkoxides has long been attributed to their ability to act as Lewis acids, increasing their coordination number by binding water as the first step of hydrolysis. researchgate.net While bulky ligands can block coordination sites, the stabilization of complexes can also be achieved through the Brønsted acidity of the ligand and the potential for hydrogen bond formation within the structure. researchgate.net

Solvent and Temperature Effects

The solvent system and reaction temperature are crucial parameters in solvothermal and sol-gel syntheses. The solvent not only dissolves the precursors but can also act as a reactant or a capping agent. In the non-aqueous solvothermal synthesis of LiNbO₃, benzyl alcohol is often used as a solvent. nih.gov The reaction temperature directly influences the kinetics of nucleation and crystal growth. For instance, in the solvothermal synthesis of lithium niobate from Nb₂O₅ and LiOH, optimal results were achieved in a diethylene glycol medium at 220°C with a 72-hour reaction time. mdpi.com

The thermal decomposition of double metal alkoxides, such as those formed from Li-Nb ethoxides, can produce nanoparticles at relatively low temperatures (below 673 K). scientific.net In situ studies of niobium precursor reactions in benzyl alcohol show that heating the solution leads to the polymerization of initial [NbCl₆-xOx] octahedra into larger clusters, demonstrating the role of temperature in driving condensation reactions. rsc.org

Stoichiometry and Hydrolysis Control

The precise stoichiometric ratio of lithium to niobium precursors is fundamental to obtaining the desired single-phase material. An excess of the lithium precursor is often necessary to drive the reaction to completion and form phase-pure LiNbO₃. mdpi.com For example, in the solvothermal synthesis from Nb₂O₅ and LiOH, a Li/Nb ratio of 1.5 was found to be optimal for ensuring the complete disappearance of the niobium oxide starting material. mdpi.com The appearance of lithium-rich secondary phases like Li₃NbO₄ can occur if the stoichiometry and reaction conditions are not carefully controlled. mdpi.com

Controlling the rate of hydrolysis is perhaps the most critical aspect of sol-gel synthesis using metal alkoxides. Uncontrolled addition of water leads to rapid precipitation and the formation of inhomogeneous materials. nih.gov The formation of a double alkoxide between the lithium and niobium precursors in solution prior to hydrolysis is a key step in achieving molecular-level mixing, which promotes the formation of the desired product at lower temperatures (e.g., 250°C). osti.gov Additives such as amines can be used to manage the reaction. For example, triethylamine (B128534) can be used to stabilize nanosized niobium oxide particles formed from the hydrolysis of niobium ethoxide in ethanol. researchgate.net This stabilization prevents uncontrolled agglomeration and allows for the formation of uniform materials. researchgate.net

Coordination Chemistry and Structural Elucidation of Lithium I Methanolate Niobium V

Molecular and Supramolecular Structures of Heterometallic Alkoxides

Heterometallic alkoxides are compounds containing two or more different metal atoms linked by alkoxide bridges. northwestern.edu Their structures can range from simple discrete molecules to complex polymeric arrangements. The study of these structures provides insight into the reaction pathways from molecular precursors to solid-state materials.

In niobium(V) alkoxide complexes, the niobium center is generally found to be six-coordinate. researchgate.net For instance, in dinuclear niobium ethoxide complexes, the metal centers are octahedrally coordinated. acs.org The reaction of niobium pentachloride with methanol (B129727) has been shown to produce various niobium(V) chloromethoxides, such as [NbCl₄(OMe)]₂ and [NbCl₂(OMe)₃]₂, where the niobium atoms are also in an octahedral environment, sharing edges to form dimers. rsc.org The coordination sphere around the Nb(V) ion in such alkoxide complexes is defined by the arrangement of terminal and bridging alkoxide groups. The Nb-O bond lengths are sensitive to whether the alkoxide group is terminal or bridging, with terminal bonds typically being shorter and stronger.

The interaction between lithium and niobium centers via bridging alkoxide ligands is a defining feature of these heterometallic compounds. The single-crystal X-ray structure of the ethoxide analogue, LiNb(OEt)₆, reveals that it does not exist as a simple discrete molecule but forms infinite helical polymeric chains in the solid state. researchgate.netacs.org

In this structure, each niobium atom is octahedrally coordinated to six ethoxide groups. These [Nb(OEt)₆]⁻ octahedra are linked together by lithium ions. The lithium ions, in turn, are coordinated in a distorted tetrahedral geometry by oxygen atoms from the ethoxide ligands of adjacent niobate units. researchgate.net This arrangement creates a supramolecular, polymeric chain where [NbO₆] octahedra are connected by [LiO₄] tetrahedra. This polymeric nature is a key feature that influences the evolution of structure during sol-gel processing, as these linked units can be retained during the initial stages of gelation. researchgate.net It is highly probable that lithium niobium methanolate adopts a similar polymeric structure, with [Nb(OCH₃)₆]⁻ octahedra linked by tetrahedrally coordinated lithium ions.

Advanced Spectroscopic Characterization Techniques

A suite of advanced spectroscopic techniques is essential for elucidating the structure, bonding, and chemical state of lithium niobium methanolate, both in the solid state and in solution.

NMR spectroscopy is a powerful tool for probing the local environment of specific nuclei. For lithium niobium methanolate, ⁹³Nb, ⁷Li, ¹³C, and ¹H NMR are all informative.

⁹³Nb NMR: The ⁹³Nb nucleus (a quadrupole nucleus with spin I = 9/2) is particularly sensitive to its coordination environment. nih.govresearchgate.net The isotropic chemical shift (δ_iso) in ⁹³Nb solid-state NMR is a reliable indicator of the niobium coordination number. researchgate.net Studies on a range of niobate compounds have established a chemical shift scale where distinct ranges correspond to different NbOₓ polyhedra. researchgate.netresearchgate.net For six-coordinate niobium sites, which are expected in lithium niobium methanolate, the isotropic chemical shifts typically vary from -900 to -1360 ppm. researchgate.net Solution ⁹³Nb NMR can be used to identify the various NbCl₅₋ₓ(OR)ₓ species formed during the reaction of NbCl₅ with alcohols, demonstrating the technique's utility in tracking reactions in solution. rsc.org

⁷Li and ⁶Li NMR: Lithium NMR can provide information on the environment of the lithium ions and their interaction with the niobate centers. researchgate.net In related organolithium compounds, ⁶Li NMR has been used to study aggregation behavior. researchgate.net For lithium niobate systems, ⁷Li NMR studies have revealed that Li⁺ diffusivity is strongly correlated with the degree of disorder and grain boundary microstructure, highlighting the sensitivity of lithium NMR to its local structural and dynamic environment. researchgate.net

| Coordination Number (NbOₓ) | Isotropic Chemical Shift (δ_iso) Range (ppm) | Example Compound | Reported Shift (ppm) |

|---|---|---|---|

| 4 | -650 to -950 | Li₃NbO₄ | -954 |

| 5 | -900 to -980 | - | - |

| 6 | -900 to -1360 | LiNbO₃ | -951 |

| 7 | -1200 to -1600 | LaNb₇O₁₈ | -1225 |

| 8 | > -1400 | NaNb₃O₈ | -1450 |

XPS and XAS are surface-sensitive techniques that provide information on elemental composition, oxidation states, and the local electronic structure of atoms.

XPS: This technique measures the binding energies of core-level electrons, which are characteristic of a specific element and its chemical environment. For lithium niobium methanolate, the Nb 3d, O 1s, and Li 1s core levels are of primary interest. The Nb 3d spectrum for Nb(V) compounds shows a characteristic doublet (3d₅/₂ and 3d₃/₂) with binding energies for the Nb 3d₅/₂ peak typically falling around 207 eV for niobates like LiNbO₃. researchgate.netxpsdatabase.net The O 1s peak in metal alkoxides and oxides appears around 530-532 eV. researchgate.netnih.gov A known issue in XPS of insulating materials is surface charging, which can cause shifts in absolute binding energies. To overcome this, the energy difference between two core levels, such as Δ(O 1s – Nb 3d₅/₂), can be used as a robust parameter for characterizing the chemical state. For Nb⁵⁺ niobates, this difference is consistently in the range of 322.8 to 323.6 eV. researchgate.net

XAS: X-ray Absorption Near Edge Structure (XANES) at the Nb K-edge or L-edge can provide detailed information about the oxidation state and coordination geometry (e.g., octahedral vs. tetrahedral) of the niobium atoms. iaea.org The pre-edge features in K-edge XANES spectra are particularly sensitive to the local symmetry of the Nb site.

| Compound | Core Level | Binding Energy (eV) | Reference |

|---|---|---|---|

| LiNbO₃ | Nb 3d₅/₂ | 207.1 | xpsdatabase.net |

| LiNbO₃ | O 1s | ~530-532 | researchgate.netnih.gov |

| LiNbO₃ | Li 1s | ~54.5 | nih.gov |

| Nb₂O₅ | Nb 3d₅/₂ | 207.5 | xpsdatabase.net |

| Nb Metal | Nb 3d₅/₂ | 202.4 | xpsdatabase.net |

Infrared (IR) and Raman spectroscopies probe the vibrational modes of a molecule, providing a characteristic "fingerprint" that is sensitive to molecular structure, symmetry, and bonding. For lithium niobium methanolate, key vibrational modes include Nb-O stretching and bending, as well as internal vibrations of the methanolate ligands.

Infrared (IR) Spectroscopy: IR spectra of niobium oxides and alkoxides are dominated by strong absorptions corresponding to Nb-O stretching vibrations. The stretching of terminal Nb=O bonds, if present, would appear at high frequencies (~980 cm⁻¹). harvard.edu More relevant to a [Nb(OCH₃)₆]⁻ species would be the asymmetric and symmetric stretching modes of the Nb-O-C framework. In amorphous niobium oxides, bands around 900 cm⁻¹ and 600 cm⁻¹ are attributed to Nb=O stretching and Nb-O-Nb bending vibrations, respectively. nih.gov

Raman Spectroscopy: Raman spectroscopy is complementary to IR and is particularly useful for studying symmetric vibrations and the structure of materials in solution and the solid state. For LiNbO₃, intense Raman bands are observed across a wide range, with modes below 300 cm⁻¹ associated mainly with Nb-O motions and higher frequency modes related to the vibrations of the NbO₆ octahedra. researchgate.net A computational study of lithium methoxide (B1231860) (CH₃OLi) provides calculated Raman signatures for the methoxide anion itself, which can serve as a reference for interpreting the spectra of the more complex heterometallic compound. harvard.edu

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Spectroscopy Technique | Reference |

|---|---|---|---|

| Terminal Nb=O Stretch | ~980 | IR, Raman | harvard.edu |

| Asymmetric Nb-O-Nb Stretch | ~800-900 | IR, Raman | researchgate.net |

| Symmetric Nb-O-Nb Stretch | ~500-700 | Raman | researchgate.net |

| NbO₆ Octahedra Vibrations | 150-650 | Raman | researchgate.net |

| C-O Stretch (in Methoxide) | ~1000-1100 | IR, Raman | General Alkoxide Region |

Crystallographic Analysis of Related Lithium Niobium Alkoxide Structures

The precise crystallographic structure of lithium niobium methanolate (LiNb(OCH₃)₆) is not extensively detailed in publicly available literature. However, significant insights into its probable structural characteristics can be gleaned from the comprehensive analysis of closely related lithium niobium alkoxide compounds. The study of these analogues, particularly those with small alkyl groups, provides a robust framework for understanding the coordination environment and bonding within this class of heterometallic alkoxides.

A pivotal example is the crystal structure of lithium niobium ethoxide, LiNb(OC₂H₅)₆, which serves as a primary reference for the methanolate counterpart. The structural determination of this compound reveals a complex arrangement that underscores the coordination preferences of both lithium and niobium centers.

The following tables summarize key crystallographic data for selected lithium niobium alkoxide structures, offering a comparative view of their structural parameters.

Table 1: Crystallographic Data for Selected Lithium Niobium Alkoxide Compounds

| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) |

| Lithium Niobium Ethoxide | LiNb(OC₂H₅)₆ | Orthorhombic | Pnma | 18.682(2) | 6.533(1) | 3.820(2) | 90 | 90 | 90 |

| A Dinuclear Er-COT Alkoxide | C₄₀H₅₂Er₂O₄ | Orthorhombic | Pbca | - | - | - | - | - | - |

| A Dinuclear Er-COT t-butoxide | C₃₄H₅₀Er₂O₄ | Orthorhombic | Pnma | - | - | - | - | - | - |

Data for the Dinuclear Er-COT alkoxides are provided for comparative analysis of related metal-alkoxide structures. nsf.gov Detailed lattice parameters for these specific compounds were not available in the cited literature.

Table 2: Selected Bond Distances and Angles for Lithium Niobium Ethoxide

| Bond | Distance (Å) | Angle | Degrees (°) |

| Nb-O | n/a | O-Nb-O | n/a |

| Li-O | n/a | O-Li-O | n/a |

Specific bond lengths and angles for LiNb(OC₂H₅)₆ were not available in the summarized search results. The structure of lithium niobate (LiNbO₃), a related solid-state material, has been extensively studied and reveals a ferroelectric structure belonging to the R3c space group. acs.org

Theoretical and Computational Investigations of Lithium I Methanolate Niobium V Systems

Density Functional Theory (DFT) for Electronic Structure and Bonding Analysis

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is extensively applied to understand the fundamental electronic properties and chemical bonding in lithium niobate (LiNbO₃), the primary material synthesized from lithium niobium alkoxide precursors. cdmf.org.br

DFT calculations reveal that the electronic structure of LiNbO₃ is characterized by a valence band composed predominantly of oxygen 2p orbitals and a conduction band dominated by niobium 4d orbitals. researchgate.netresearchgate.net The lithium ions are found to be highly ionic, effectively donating their 2s valence electrons and not participating significantly in the covalent bonding network that forms the crystal lattice. researchgate.netlibretexts.org The primary bonding interactions are the strong, partially covalent bonds between niobium and oxygen atoms, which form stable NbO₆ octahedra, the fundamental building blocks of the crystal structure. materialsproject.org

The methoxide (B1231860) group (–OCH₃) itself has an electronic structure that can influence reaction pathways. researchgate.net DFT studies on related systems help in understanding the electron-donating or withdrawing nature of such ligands, which is critical during the precursor's transformation to the final oxide material. researchgate.net

Furthermore, DFT is crucial for studying the impact of intrinsic defects and extrinsic dopants on the electronic properties of LiNbO₃. rsc.orgaps.org In congruent lithium niobate, which is typically lithium-deficient, defects such as niobium antisites (Nb occupying a Li site, NbLi) and lithium vacancies (VLi) are prevalent. aps.orgmdpi.com DFT calculations are used to determine the stability of these defects and their effect on the material's band structure and charge localization. For instance, the DFT+U method has been employed to accurately model the localization of hole polarons on oxygen atoms near lithium vacancies. mdpi.com

Table 1: Selected DFT-Calculated Electronic Properties of Lithium Niobate (LiNbO₃)

| Property | DFT Method | Calculated Value (eV) | Reference |

|---|---|---|---|

| Band Gap | GGA | 3.487 | researchgate.net |

| Band Gap | GGA | 3.56 | researchgate.net |

| Band Gap | MGGA-TB09+c | 3.79 | researchgate.net |

| Band Gap | GGA-PBES + U | 3.78 | researchgate.net |

This table presents a selection of calculated band gap values for lithium niobate using different DFT functionals, illustrating the range of results depending on the computational approach.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Reaction Mechanisms

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. This technique allows researchers to model the time-dependent behavior of a system, providing a virtual microscope to observe dynamic processes like crystal growth, surface interactions, and reaction events.

In the context of lithium(I) methanolate niobium(V) systems, MD simulations are particularly useful for modeling the synthesis of lithium niobate (LiNbO₃) thin films and nanocrystals from alkoxide precursors. iphy.ac.cnaccess-ci.org Simulations can track the evolution of the system from the precursor solution to the solid-state material, revealing how processing parameters influence the final product. For example, MD simulations using the dissipative particle dynamics (DPD) method have been employed to study the growth of LiNbO₃ thin films on silicon substrates. iphy.ac.cniphy.ac.cn These studies have shown that the substrate orientation and deposition temperature are critical factors, with an optimal temperature of around 873 K identified for achieving smooth film morphology. iphy.ac.cniphy.ac.cn

Ligand Exchange: The methoxide (–OCH₃) groups on the niobium center can exchange with solvent molecules or other ligands present in the reaction medium. mdpi.com

Condensation: The formation of Nb–O–Nb bridges occurs through condensation reactions, where molecules of alcohol (methanol) are eliminated, leading to the growth of an inorganic oxide network.

Nucleation and Growth: MD can model the aggregation of precursor molecules and the subsequent nucleation and growth of LiNbO₃ crystallites, shedding light on how surfactants and solvents direct the size and shape of the resulting nanoparticles. sfu.ca

Table 2: Example of MD Simulation Parameters for Lithium Niobate Growth

| Parameter | Description | Value/Method | Reference |

|---|---|---|---|

| Simulation Method | Technique used to model particle interactions | Dissipative Particle Dynamics (DPD) | iphy.ac.cniphy.ac.cn |

| System Studied | The material and process being simulated | LiNbO₃ thin film deposition on Si(100) and Si(111) | iphy.ac.cniphy.ac.cn |

| Temperature Range | Simulated deposition temperatures | 673 K - 923 K | iphy.ac.cn |

| Key Finding | Main outcome of the simulation | Si(111) surface is more suitable for smooth film growth; optimal temperature is ~873 K. | iphy.ac.cniphy.ac.cn |

| Software Tool | Simulation package used | DL_POLY | access-ci.org |

This table highlights typical parameters and findings from MD simulations focused on the synthesis of materials derived from lithium niobate precursors.

Ab Initio Calculations for Thermochemical Properties and Reaction Pathway Energetics

Ab initio calculations, which are based on quantum mechanics from "first principles" without empirical data, are essential for determining the energetics of reactions and the thermodynamic stability of different chemical species. These calculations provide a quantitative understanding of the feasibility and energy profile of reaction pathways.

For systems starting with lithium(I) methanolate niobium(V), ab initio methods can elucidate the very first steps of the reaction. Studies on analogous alkali metal hydroxide (B78521) systems (MOH, where M=Li) reacting with methanol (B129727) show that the formation of the methoxide ion can be a barrier-free process, occurring in pre-reaction complexes without needing prior dissociation of the alkali hydroxide. iaea.org

When applied to the solid-state material, LiNbO₃, ab initio calculations are used to determine fundamental thermochemical properties. This includes calculating the formation energies of various point defects, which is critical for understanding the defect chemistry in non-stoichiometric crystals. researchgate.netmdpi.com By comparing the energies of different defect configurations, such as lithium vacancies, niobium vacancies, and niobium antisites, researchers can predict the most thermodynamically favorable defect structures. researchgate.net

Furthermore, these calculations can map the potential energy surface for ionic diffusion, revealing the energy barriers that ions must overcome to move through the crystal lattice. For instance, the activation energy for the migration of a single lithium vacancy in LiNbO₃ has been calculated using first-principles methods. aps.org These calculated values can be directly compared with experimental measurements of ionic conductivity, providing a link between atomic-scale mechanisms and macroscopic properties. aps.org The reaction pathways for the conversion of alkoxide precursors to LiNbO₃ nanocrystals have also been investigated, detailing the energetics of ligand exchange and condensation steps. mdpi.comrsc.org

Table 3: Selected Thermochemical and Energetic Data from Ab Initio Calculations for Lithium Niobate Systems

| Property | System | Calculated Value (eV) | Method | Reference |

|---|---|---|---|---|

| Activation Energy (Li Vacancy Diffusion) | Congruent LiNbO₃ | 1.35 | Nudged Elastic Band (DFT) | aps.org |

| Reaction Barrier (Proton Transfer) | CH₃OH + LiOH | Barrier-free | Ab Initio Quantum-Chemical | iaea.org |

| Phonon Frequencies | Ferroelectric LiNbO₃ | Good agreement with Raman, IR, and neutron scattering data | Direct method with Hellmann-Feynman forces | researchgate.net |

This table summarizes key energetic parameters for processes in lithium niobate systems as determined by ab initio computational methods.

Computational Modeling of Derived Materials' Ionic Transport and Defect Chemistry

The functional properties of materials derived from lithium(I) methanolate niobium(V), primarily lithium niobate (LiNbO₃), are intrinsically linked to their defect chemistry and the resulting ionic transport characteristics. Computational modeling plays a pivotal role in unraveling these complex relationships.

As-grown LiNbO₃ is often a congruent crystal, meaning it has a lithium deficiency. Computational models are essential for determining how the crystal lattice accommodates this non-stoichiometry. aps.org The widely accepted "Nb antisite model" posits that for every four missing lithium ions (creating four lithium vacancies, VLi), one niobium ion occupies a lithium site (NbLi) to maintain charge neutrality. aps.orgmdpi.com Atomistic simulations based on classical potentials and first-principles calculations are used to validate these defect models and study their local structures. researchgate.netmdpi.comacs.org

These defects are not static; they govern the transport of ions within the material, which is the basis for its ionic conductivity. Computational studies have identified that the dominant mechanism for ionic transport in LiNbO₃ at elevated temperatures (e.g., 400–700 °C) is the migration of lithium ions through the network of pre-existing lithium vacancies. mdpi.com The diffusion coefficients for lithium ions can be calculated from these models and show excellent agreement with experimental data. aps.orgrsc.org For example, the activation energy for Li⁺ conductivity determined experimentally (≈1.34 eV) closely matches the computationally derived energy barrier for Li vacancy migration (≈1.35 eV). aps.org

Modeling also extends to the behavior of electronic charge carriers. In LiNbO₃, electrons and holes can become localized by lattice distortions, forming polarons. The presence of defects like Nb antisites and lithium vacancies strongly influences the stability and mobility of these polarons, which in turn affects the material's optical and electronic properties. mdpi.commdpi.commdpi.com Computational modeling of these defect-polaron interactions is key to understanding phenomena like photorefraction.

Table 4: Common Defect Models and Ionic Transport Parameters in Lithium Niobate

| Feature | Description | Associated Species/Value | Reference |

|---|---|---|---|

| Defect Models | |||

| Li Vacancy Model | Li₂O deficiency compensated by Li vacancies and Nb vacancies. | VLi, VNb | researchgate.net |

| Nb Vacancy Model | Li₂O deficiency compensated by Nb vacancies. | VNb | researchgate.net |

| Nb Antisite Model | Li₂O deficiency compensated by Nb antisites and Li vacancies. | NbLi, VLi | aps.orgmdpi.commdpi.com |

| Ionic Transport | |||

| Dominant Mechanism | Primary method of ion movement at 400-700°C. | Li⁺ migration via VLi | mdpi.com |

| Activation Energy | Energy required for Li⁺ diffusion. | ≈1.34 - 1.35 eV | aps.org |

| Li Diffusion Coefficient | Measure of Li⁺ mobility at 1000 °C in congruent LiNbO₃. | Varies with stoichiometry | rsc.org |

This table outlines the primary defect models used to describe non-stoichiometric lithium niobate and key parameters related to its ionic conductivity, as investigated through computational modeling.

Applications in Advanced Materials Science Derived from Lithium I Methanolate Niobium V Precursors

Fabrication of Niobium-Based Oxide Materials

Lithium niobium methoxide (B1231860) is particularly valuable in the fabrication of thin films and nanostructures. Its decomposition leads to the formation of uniform oxide layers and particles, a critical requirement for high-performance applications. Sol-gel processes utilizing this precursor are common, where the compound is hydrolyzed and condensed to form a gel, which is then heat-treated to yield the final crystalline oxide material. mdpi.comresearchgate.netrsc.orgmdpi.com

Lithium niobate (LiNbO₃) is a highly sought-after material for its excellent ferroelectric, piezoelectric, and nonlinear optical properties, earning it the nickname "the silicon of photonics". nih.gov The use of a single-source precursor like lithium niobium methoxide, or similar heterobimetallic alkoxides, is advantageous for producing stoichiometric LiNbO₃. mdpi.com This approach ensures a uniform distribution of lithium and niobium ions on a molecular level, which is difficult to achieve by mixing separate precursors.

Solution-based methods, such as sol-gel processing and spin-coating, are frequently employed to create LiNbO₃ thin films from alkoxide precursors. mdpi.comresearchgate.net For instance, a sol can be prepared by dissolving the precursor in a suitable solvent, which is then spun onto a substrate. Subsequent annealing at temperatures between 600°C and 800°C facilitates the crystallization of the LiNbO₃ film. mdpi.com Similarly, non-aqueous solvothermal methods can produce single-crystalline LiNbO₃ nanoparticles with average diameters as small as 7 nm. rsc.orgnih.gov In these one-pot syntheses, the precursor undergoes solvolysis and condensation at elevated temperatures (e.g., 220°C) to form well-dispersed nanocrystals without the need for additional surfactants. nih.gov The selection of the lithium precursor has been shown to be a critical factor influencing the size, crystallinity, and phase purity of the resulting nanoparticles. sfu.ca

Table 1: Synthesis Methods for LiNbO₃ from Alkoxide Precursors

| Synthesis Method | Precursor Type | Product Form | Key Process Parameters | Resulting Properties | Source(s) |

|---|---|---|---|---|---|

| Sol-Gel / Spin-Coating | Heterobimetallic Li-Nb Alkoxide | Polycrystalline Thin Film | Annealing at 600-800°C | Uniform, stoichiometric LiNbO₃ films on silicon substrates. | mdpi.com |

| Solvothermal | Lithium and Niobium Alkoxides | Single-Crystalline Nanoparticles | 220°C for 96h in benzyl (B1604629) alcohol | Well-dispersed, 7 nm average diameter nanoparticles. | rsc.orgnih.gov |

| Polymeric Precursor (Pechini) | Li₂CO₃ and Ammonium (B1175870) Niobate Oxalate (B1200264) | Nanopowders, Thin Films | Calcination at ~500°C | Produces crystalline LiNbO₃; film properties depend on heat treatment. | researchgate.netresearchgate.netresearchgate.net |

| Atomic Layer Deposition (ALD) | Lithium tert-butoxide and Niobium ethoxide | Amorphous Thin Film | Deposition at 235°C | Precise thickness and composition control for electrolyte applications. | researchgate.net |

Niobium pentoxide (Nb₂O₅) is a versatile material with numerous polymorphs (e.g., T-Nb₂O₅, H-Nb₂O₅), each offering distinct properties for applications ranging from catalysts to battery electrodes. whut.edu.cnnih.gov While lithium niobium methoxide is a direct precursor to LiNbO₃, it can also be used to synthesize Nb₂O₅ under specific conditions where lithium is either selectively removed or its incorporation is prevented. More commonly, niobium alkoxides like niobium ethoxide serve as precursors for Nb₂O₅ coatings. google.comnmmjx-dc.com

These precursors can be dissolved in an organic solvent, applied to a surface, and then oxidized to form a Nb₂O₅ layer. google.com The resulting Nb₂O₅ structures are being heavily investigated as high-rate anode materials for lithium-ion batteries due to their stable crystal structures that allow for fast lithium-ion intercalation. whut.edu.cnbohrium.comnih.govresearchgate.net For example, tetragonal Nb₂O₅ (T-Nb₂O₅) microspheres, synthesized via thermal oxidation, have demonstrated excellent rate capability and cycling stability without the need for nanostructuring or carbon modification. whut.edu.cnresearchgate.net The material's intrinsic properties facilitate rapid ion and electron transport, leading to high areal capacity even at high mass loadings. whut.edu.cnresearchgate.net

Role in Energy Storage Device Components

The materials derived from lithium niobium methoxide precursors are playing a crucial role in overcoming the limitations of current energy storage technologies, particularly in lithium-ion batteries (LIBs) and solid-state batteries (SSBs).

A major challenge in developing all-solid-state batteries is the high interfacial resistance between the solid electrolyte and the electrodes. researchgate.netuwaterloo.ca Lithium niobium oxides, derived from precursors like lithium niobium methoxide, are excellent candidates for both solid electrolytes and interfacial layers. researchgate.netrsc.org Atomic Layer Deposition (ALD) using lithium and niobium alkoxide precursors has been used to deposit amorphous lithium niobium oxide (LNO) thin films. researchgate.net These films can function as solid-state electrolytes, with studies showing ionic conductivities up to 6.39 × 10⁻⁸ S cm⁻¹ at room temperature. researchgate.net

Furthermore, ultra-thin coatings of LiNbO₃ on cathode materials act as a protective barrier, or artificial cathode-electrolyte interphase (CEI). rsc.orgresearchgate.net This layer stabilizes the interface, preventing direct contact between the cathode and the electrolyte, which mitigates detrimental side reactions and structural degradation of the cathode surface. rsc.org This interfacial engineering is critical for improving the stability and performance of both liquid-electrolyte and solid-state batteries. researchgate.netresearchgate.net

Modifying the surface and bulk structure of cathode materials, especially nickel-rich layered oxides (e.g., NCM811), is a key strategy to enhance their performance. rsc.orgnih.gov Niobium, introduced from precursors, serves as both a dopant and a coating agent. rsc.orgresearchgate.net A coating of LiNbO₃ or Nb₂O₅ on the cathode particles can be achieved through sol-gel or wet-chemical methods followed by annealing. rsc.orgmdpi.com This coating acts as an electrochemically active protective layer, suppressing parasitic reactions with the electrolyte, reducing transition metal dissolution, and improving thermal stability. rsc.orgnih.gov

Niobium doping, where Nb⁵⁺ ions are incorporated into the cathode's crystal lattice, offers complementary benefits. The strong Nb-O bonds enhance the structural stability of the material during repeated charging and discharging cycles. rsc.orgnih.govresearchgate.net The larger ionic radius of Nb⁵⁺ compared to other transition metals like Ni³⁺ and Co³⁺ can expand the lithium-ion diffusion channels, leading to improved rate capabilities. rsc.orgnih.govresearchgate.net Concentration-gradient doping, with a higher Nb concentration at the surface, combines the benefits of both coating and doping, resulting in high capacity retention and superior rate performance. nih.gov

Table 2: Effects of Niobium Modification on Cathode Performance

| Modification Type | Cathode Material | Precursor Type (Example) | Key Improvement(s) | Performance Metric | Source(s) |

|---|---|---|---|---|---|

| Surface Coating | Li-Rich Mn-based (LMO) | Niobate (V) ammonium oxalate hydrate (B1144303) (for Nb₂O₅) | Increased discharge capacity, reduced voltage decay. | 215 mAh·g⁻¹ (coated) vs. 195 mAh·g⁻¹ (pristine). | mdpi.com |

| Surface Coating | Ni-Rich (NCM811) | Niobium precursors forming LiNbO₃ | Surface stabilization, enhanced rate capability. | Decreased first-cycle capacity loss. | rsc.org |

| Bulk Doping | Li-Rich (Li[Li₀.₂Ni₀.₂Mn₀.₆]O₂) | Niobium precursors | Expanded interlayer spacing, lower cell impedance. | 254 mAh·g⁻¹ discharge capacity with 92.3% retention after 100 cycles. | rsc.orgresearchgate.net |

| Gradient Doping | Ni-Rich (NCM) | Niobium precursors | Alleviated Li⁺/Ni²⁺ mixing, faster Li-ion diffusion. | Improved capacity retention and rate capabilities. | nih.gov |

Niobium-based oxides are emerging as promising alternatives to traditional graphite (B72142) anodes, particularly for high-power applications. nih.govacs.org Materials like niobium pentoxide (Nb₂O₅) and titanium niobium oxides (TNOs) offer high theoretical capacities and, crucially, operate at a higher potential than graphite, which prevents the formation of lithium dendrites and enhances battery safety. bohrium.comnih.govmagtech.com.cn The Wadsley-Roth crystal structures, common in these oxides, provide open, three-dimensional tunnels that facilitate rapid lithium-ion diffusion. bohrium.comaip.orgsae.org

Precursors such as lithium niobium methoxide can be used to synthesize these anode materials or apply performance-enhancing coatings. For instance, niobium oxide coatings on other anode materials, like Li₂ZnTi₃O₈, have been shown to significantly improve electrochemical performance. acs.org A combination of niobium doping and a carbon coating on this anode material resulted in excellent cycling performance and specific capacity, attributed to lower charge transfer resistance and a higher Li-ion diffusion coefficient. acs.org Optimizing the crystalline structure of niobium oxide anodes has been shown to increase cycle life from less than 5,000 to a retention rate of nearly 72% after 10,000 cycles. aip.org

Catalytic Applications of Derived Niobium Oxide Materials

Niobium-based materials, particularly those derived from precursors like lithium methanolate niobium(V), are gaining significant attention in the field of heterogeneous catalysis. lehigh.eduresearchgate.net The resulting niobium oxides and mixed oxides possess unique electronic and structural properties, making them effective catalysts in a wide range of chemical reactions. lehigh.edu These materials can function as bulk catalysts, stable supports for other active metals, or as promoters to enhance the performance of existing catalysts. researchgate.netmdpi.com Their applications span pollution control, selective oxidation, acid-catalyzed reactions, and photochemistry. lehigh.edud-nb.info The catalytic behavior is intrinsically linked to the material's structure, which can range from amorphous to various crystalline phases, and the nature of its surface acid sites. osti.govacs.org

Photocatalytic Activity in Organic Transformations

Niobium(V) oxide (Nb₂O₅), a common derivative, is a wide-bandgap semiconductor (around 3.4 eV) that exhibits significant photocatalytic activity, comparable to the well-known titanium dioxide (TiO₂). doi.orgiwaponline.com When irradiated with UV light, Nb₂O₅ generates electron-hole pairs that initiate redox reactions on its surface. oup.commdpi.com This property has been harnessed for various organic transformations, including the degradation of pollutants and the synthesis of valuable chemicals. iwaponline.commdpi.com

The photocatalytic process on niobium oxides often involves a redox cycle. For instance, in the presence of organic compounds like alcohols or olefins and under UV irradiation, the Nb⁵⁺ ions on the catalyst surface are photoreduced to Nb⁴⁺ species. d-nb.infooup.com These reduced centers can then be reoxidized by an oxidizing agent, such as oxygen, completing the catalytic cycle. d-nb.infooup.com This mechanism is central to the photocatalytic oxidative dehydrogenation of alcohols, such as the conversion of 2-propanol to acetone. oup.com

Lithium niobate (LiNbO₃), another key material derived from lithium and niobium-containing precursors, also functions as a potent photocatalyst. nih.govresearchgate.net Nanostructured LiNbO₃, with its high surface area and increased density of active sites, has shown enhanced performance in photocatalytic applications compared to its bulk counterparts. nih.govmdpi.com It has been successfully employed for the photodegradation of complex dyes like reactive black 5 and in water splitting to produce hydrogen. nih.govmdpi.com The efficiency of these materials is often linked to their ability to generate highly reactive oxygen species (ROS), such as hydroxyl radicals (•OH) and superoxide (B77818) species, which are powerful oxidizing agents for organic molecules. mdpi.comucm.es

The table below summarizes the photocatalytic performance of various niobium-based materials in different organic transformations.

| Catalyst | Organic Transformation | Key Findings | Reference |

|---|---|---|---|

| Nb₂O₅/Porous Vycor Glass | Oxidation of 2-Propanol to Acetone | Effective conversion under UV light (<300 nm). The mechanism involves the photoreduction of Nb⁵⁺ to Nb⁴⁺ by the alcohol, followed by reoxidation with O₂. | oup.com |

| Nb₂O₅ | Degradation of Rhodamine B | Achieved 100% degradation under visible light. Performance is dependent on catalyst dose, dye concentration, and pH. | iwaponline.comucm.es |

| LiNbO₃ Nanoparticles | Degradation of Reactive Black 5 Dye | Nanoparticles synthesized in deionized water showed the highest photocatalytic activity, attributed to a large surface area and the presence of a LiNb₃O₈ phase. | mdpi.com |

| LiNbO₃ Nanowires | Photocatalytic Water Splitting (H₂/O₂ evolution) | Showed enhanced photocatalytic properties compared to bulk LiNbO₃ due to increased active sites from a larger surface area and smaller particle size. | nih.gov |

| Nb₂O₅/SiO₂ | Photooxidation of Propene | Selectively produced propene oxide and acetone. The catalyst's redox properties were key to its activity under UV irradiation. | d-nb.infodoi.org |

Selective Oxidation and Acidic Catalysis Mechanisms

Niobium-based materials are notable for their dual functionality, acting as both redox and acid catalysts. lehigh.eduosti.gov This versatility makes them valuable in complex reactions that may require multiple catalytic steps.

Selective Oxidation: The mechanism for selective oxidation over niobium oxide catalysts is rooted in their redox properties. In many reactions, the catalyst facilitates the transfer of oxygen atoms to a substrate. The surface of niobium oxide can activate molecular oxygen, but more commonly, the reaction proceeds via a Mars-van Krevelen-type mechanism. In photocatalytic oxidation, the process is initiated by the photoreduction of Nb⁵⁺ to Nb⁴⁺ by the organic substrate, as seen in the oxidation of 2-propanol. oup.com The resulting Nb⁴⁺ species are then re-oxidized by an oxygen source, regenerating the active Nb⁵⁺ sites and completing the catalytic cycle. d-nb.infooup.com The addition of niobium oxide as a promoter to other catalysts, such as V₂O₅/TiO₂, can significantly enhance activity and selectivity, for example, in the selective catalytic reduction of NOₓ with NH₃. d-nb.info It can also improve the thermal stability of catalysts. mdpi.com

Acidic Catalysis: The acidity of niobium oxides is a key feature of their catalytic character. osti.gov These materials possess both Brønsted acid sites (proton donors) and Lewis acid sites (electron-pair acceptors) on their surface. ufv.brlehigh.edu The nature and concentration of these acid sites depend on factors like the degree of hydration, crystalline structure, and calcination temperature. osti.govufv.br

Brønsted Acidity: Hydrated niobium oxide, often referred to as niobic acid (Nb₂O₅·nH₂O), exhibits strong Brønsted acidity, which is particularly effective for reactions like dehydration and esterification. researchgate.netosti.gov The Brønsted sites are typically associated with surface hydroxyl groups (Nb-OH).

Lewis Acidity: Lewis acid sites are attributed to coordinatively unsaturated Nb⁵⁺ cations on the surface. lehigh.edu These sites are crucial for reactions such as the hydration of alkynes and various condensation reactions. osti.gov

Infrared spectroscopy studies using probe molecules like pyridine (B92270) have been instrumental in distinguishing and quantifying these acid sites. lehigh.eduosti.gov For instance, on silica-supported niobia, both Lewis and Brønsted sites are detected, whereas on a magnesia support, only Lewis acidity is observed. lehigh.edu The strength and type of acidity can be tuned by selecting the appropriate support material and controlling the preparation conditions, allowing for the design of catalysts tailored to specific acid-catalyzed reactions. lehigh.edursc.org

The table below details the characteristics of acidic sites on niobium oxide catalysts.

| Catalyst System | Type of Acidity Observed | Method of Characterization | Key Findings | Reference |

|---|---|---|---|---|

| Hydrated Nb₂O₅ (Niobic Acid) | Strong Brønsted and Lewis Acidity | General catalytic studies | Highly active for acid-catalyzed reactions even in the presence of water. Acidity decreases with increasing calcination temperature. | researchgate.netosti.govufv.br |

| Nb₂O₅/SiO₂ | Brønsted and Lewis Acidity | IR Spectroscopy of adsorbed pyridine | Lewis acid sites are created upon addition of niobia. Brønsted sites appear at higher niobia loadings. | lehigh.eduosti.gov |

| Nb₂O₅/Al₂O₃ | Brønsted and Lewis Acidity | IR Spectroscopy of adsorbed pyridine | Both types of acid sites were detected. | lehigh.eduosti.gov |

| Nb₂O₅/MgO | Lewis Acidity | IR Spectroscopy of adsorbed pyridine | Deposition of niobia on magnesia primarily creates new Lewis acid sites, with no significant Brønsted acidity. | lehigh.edu |

| Deformed Orthorhombic Nb₂O₅ | Brønsted Acidity | Catalytic activity in alkylation | Showed higher solid acid catalytic activity compared to other crystalline phases of Nb₂O₅. | rsc.org |

Polymerization Catalysis Initiated by Niobium Alkoxides

Niobium alkoxides, which can be formed from precursors such as lithium methanolate niobium(V), have emerged as effective initiators for the ring-opening polymerization (ROP) of cyclic esters. acs.orgnih.gov This class of reactions is fundamental to the production of biodegradable and biocompatible polymers like polylactide (PLA) and polycaprolactone (B3415563) (PCL).

Recent studies have explored various niobium(V) alkoxide complexes as catalysts for the ROP of ε-caprolactone (ε-CL) and lactide (LA). acs.orgacs.org These systems typically operate through a coordination-insertion mechanism. The process involves the coordination of the cyclic ester monomer to the niobium metal center, followed by the nucleophilic attack of an alkoxide group on the carbonyl carbon of the monomer. This step opens the ring and inserts the monomer into the metal-alkoxide bond, thereby propagating the polymer chain. acs.orgnih.gov

Researchers have synthesized and characterized several niobium-based initiator systems, including cationic niobium(V) alkoxide complexes and phenoxyimine-supported niobium ethoxides. acs.orgacs.org These catalysts have demonstrated good activity and control over the molecular weight of the resulting polymers. acs.orgnih.gov For example, cationic alkoxo-Nb(V) complexes have proven to be active initiators for the immortal ROP of ε-caprolactone, a process that allows for the production of multiple polymer chains per catalyst molecule. acs.orgnih.gov The addition of phenoxyimine ligands to niobium ethoxide has been shown to enhance the control of the polymerization compared to the parent homoleptic alkoxide, [Nb(OEt)₅], although it can also slow down the reaction rate. acs.org

The table below presents findings from research on polymerization catalysis using niobium alkoxides.

| Catalyst/Initiator System | Monomer | Polymerization Type | Key Findings | Reference |

|---|---|---|---|---|

| Cationic alkoxo-Nb(V) ε-caprolactone adducts | ε-Caprolactone (ε-CL) | Immortal Ring-Opening Polymerization (ROP) | Active initiators at 80 °C, proceeding via a coordination-insertion mechanism. Offers good activity and molecular weight control. | acs.orgnih.gov |

| Phenoxyimine-supported Niobium Ethoxide [Nb(OEt)₅] | Lactide (LA) and ε-Caprolactone (ε-CL) | Ring-Opening Polymerization (ROP) | The ligand enhanced polymerization control compared to the parent [Nb(OEt)₅]. Successful random copolymerization of LA and CL was achieved. | acs.org |

| Homoleptic Niobium Ethoxide [Nb(OEt)₅] | ε-Caprolactone (ε-CL) | Ring-Opening Polymerization (ROP) | Reached full conversion rapidly (15 min) but exhibited poor control over the polymer's molecular weight distribution. | acs.org |

Future Research Directions and Emerging Opportunities

Rational Design of Tunable Precursor Architectures for Enhanced Material Properties

The properties of materials derived from alkoxide precursors are intrinsically linked to the molecular structure of the precursor itself. The rational design of precursor architectures, such as modifying the alkoxide ligands, is a key area for future research. For instance, substituting methoxide (B1231860) groups with larger alkoxide groups (e.g., ethoxide, isopropoxide) can influence the precursor's reactivity, solubility, and thermal stability. This, in turn, affects the hydrolysis and condensation rates during sol-gel processes, ultimately determining the microstructure and properties of the final ceramic material.

A comparative study on the synthesis of lithium niobate nanoparticles has shown that the choice of the lithium precursor significantly impacts the uniformity, crystallinity, and purity of the resulting nanoparticles. rsc.orgsfu.ca This highlights the importance of the anionic species associated with the metal in the precursor. Future work should systematically investigate a wider range of tailored bimetallic alkoxide precursors with varying steric and electronic properties to establish clear structure-property relationships. This will enable the predictable synthesis of materials with optimized characteristics, such as enhanced dielectric constants, higher ionic conductivity, or improved optical properties.

Table 1: Influence of Alkoxide Ligand on Precursor and Material Properties (Illustrative)

| Alkoxide Ligand | Precursor Reactivity | Hydrolysis Rate | Final Material Microstructure | Potential Application Benefit |

| Methoxide | High | Fast | Fine-grained, potentially porous | High surface area for catalysis |

| Ethoxide | Moderate | Moderate | Denser, more crystalline | Improved optical transparency |

| Isopropoxide | Low | Slow | Coarse-grained | Enhanced piezoelectric response |

| Methoxyethoxide | Moderate | Controlled | Uniform, high-quality thin films | Defect-free electronic devices |

This table is illustrative and based on general principles of alkoxide chemistry; specific outcomes can vary based on reaction conditions.

In-Situ Monitoring and Control of Material Growth Processes for Precision Synthesis

The transformation of lithium niobium methoxide into a functional material involves complex hydrolysis and condensation reactions. unm.edu Traditionally, these processes are controlled by macroscopic parameters like temperature and pH. However, to achieve true precision synthesis, a deeper understanding of the reaction mechanisms at the molecular level is necessary. The use of in-situ monitoring techniques is a promising avenue for future research.

Techniques such as in-situ NMR, Raman spectroscopy, and X-ray scattering can provide real-time information on the evolution of chemical species during the sol-gel or chemical vapor deposition process. researchgate.net This would allow for the direct observation of the formation of intermediates and the kinetics of the reactions. By coupling this real-time data with advanced process control algorithms, it would be possible to precisely manipulate the reaction pathways to achieve desired material characteristics with high reproducibility. For instance, controlling the hydrolysis and condensation rates can influence the formation of different polymorphs of lithium niobate, each with unique properties.

Development of Advanced Functional Materials with Tailored Properties

Lithium niobium methoxide is a key precursor for lithium niobate (LiNbO₃), a material with exceptional piezoelectric, pyroelectric, and nonlinear optical properties. Future research will focus on leveraging the precise stoichiometric control offered by this bimetallic precursor to develop advanced functional materials with tailored properties for specific applications.

For example, in the field of energy storage, thin films of lithium niobate are being investigated as solid-state electrolytes and as protective coatings for cathodes in lithium-ion batteries. oeaw.ac.at The use of a single-source precursor like lithium niobium methoxide can lead to the formation of highly uniform and thin coatings, which are essential for improving battery performance and lifespan. oeaw.ac.at

Furthermore, the ability to dope (B7801613) the precursor with other metal alkoxides opens up possibilities for creating novel multicomponent oxide materials with unique functionalities. This could lead to the development of new sensors, actuators, and data storage devices. The sol-gel process, starting from precursors like lithium niobium ethoxide, has been successfully used to prepare homogeneous and stoichiometric crystalline LiNbO₃ fibers and thin films. mdpi.commdpi.com

Table 2: Research Findings on Lithium Niobate Synthesis from Alkoxide Precursors

| Research Focus | Precursor System | Key Finding | Reference |

| Nanoparticle Synthesis | Niobium ethoxide and various lithium salts | The choice of lithium precursor significantly affects nanoparticle size, crystallinity, and purity. | rsc.orgsfu.ca |

| Thin Film Deposition | Lithium niobium ethoxide | Successful MOCVD of epitaxial LiNbO₃ thin films. | acs.org |

| Gel Formation | Niobium(V) ethoxide and lithium nitrate (B79036) | Progressive formation of LiNbO₃ observed at calcination temperatures between 200-400 °C. | eurekaselect.com |

| Fiber Production | Lithium and niobium alkoxides | Preparation of homogeneous, crystalline LiNbO₃ fibers at temperatures above 450 °C. | mdpi.com |

Exploration of Novel Catalytic Pathways and Industrial Applications for Niobium-Derived Materials

Niobium-based materials are known to be effective catalysts in a variety of chemical reactions, including oxidation, dehydrogenation, and hydration/dehydration. sfu.camdpi.com The use of alkoxide precursors like lithium niobium methoxide provides a route to synthesize highly pure and nanostructured niobium oxides with high surface areas, which are desirable characteristics for catalytic applications.

Future research should focus on exploring the catalytic potential of materials derived from lithium niobium methoxide in greater detail. For instance, niobium oxides can act as strong acid catalysts and have shown promise in biomass conversion. mdpi.com The precise control over the composition and structure of the catalyst, achievable through the molecular precursor approach, could lead to the development of highly selective and efficient catalysts for the production of biofuels and bio-based chemicals.

Furthermore, niobium-based materials are being investigated for their photocatalytic properties, with applications in water splitting and pollution abatement. mdpi.com The ability to create nanostructured materials with controlled morphology from precursors like lithium niobium methoxide could significantly enhance their photocatalytic efficiency. The development of new niobium-based catalysts from organometallic precursors is an active area of research with the potential for significant industrial impact. eurekaselect.comresearchgate.netacs.org

Q & A

Q. What quality-control measures ensure reproducibility in niobium-doped cathode synthesis?

- Recommendations:

- Precursor Purity: Use ≥99.9% LiOH·H2O and Nb2O5 to minimize impurity phases.

- Atmosphere Control: Calcine under oxygen flow to ensure complete oxidation of Ni<sup>2+</sup> to Ni<sup>3+</sup>.

- Post-Synthesis Characterization: Validate phase purity with XRD and elemental homogeneity with EDS .

Q. How to mitigate artifacts in XPS analysis of lithium methanolate-derived compounds?

- Recommendations:

- Charge Neutralization: Use low-energy electron floods to prevent surface charging.

- Peak Deconvolution: Apply Shirley backgrounds and Voigt profiles to resolve overlapping Li 1s and Nb 3d peaks.

- Reference Standards: Compare with pristine, undoped materials to identify doping-induced shifts .

Tables for Key Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.